molecular formula C40H54N8O6S B11934928 Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate

Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate

Cat. No.: B11934928
M. Wt: 775.0 g/mol
InChI Key: IXROIZHATNMRLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as piperidine, pyrimidine, and thiazolo-pyridine

Preparation Methods

The synthesis of Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by others using reagents like sodium hydroxide or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

  • 2,6-Di-tert-butyl-4-methylpyridine
  • 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

These compounds share some structural features but differ in their specific functional groups and applications[5][5].

Properties

Molecular Formula

C40H54N8O6S

Molecular Weight

775.0 g/mol

IUPAC Name

tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C40H54N8O6S/c1-9-10-15-32-43-30(23-33(46-32)41-18-21-47(8)37(50)53-39(2,3)4)34(49)44-29-14-12-11-13-28(29)35-45-31-22-26(24-42-36(31)55-35)25-52-27-16-19-48(20-17-27)38(51)54-40(5,6)7/h11-14,22-24,27H,9-10,15-21,25H2,1-8H3,(H,44,49)(H,41,43,46)

InChI Key

IXROIZHATNMRLR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CC(=N1)NCCN(C)C(=O)OC(C)(C)C)C(=O)NC2=CC=CC=C2C3=NC4=C(S3)N=CC(=C4)COC5CCN(CC5)C(=O)OC(C)(C)C

Origin of Product

United States

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